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Compound of Interest

Compound Name: Quinoxalin-6-ylmethanol

Cat. No.: B152837 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Quinoxalin-6-ylmethanol, a key heterocyclic compound with applications in medicinal

chemistry and materials science. This document details expected data from Nuclear Magnetic

Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS),

presented in a structured format for clarity and comparative analysis. Detailed experimental

protocols for acquiring such data are also provided, alongside a workflow diagram for

spectroscopic analysis.

Core Spectroscopic Data
The following tables summarize the anticipated quantitative data for Quinoxalin-6-ylmethanol.
Disclaimer: The spectral data presented below are representative examples based on the

analysis of structurally similar compounds and established spectroscopic principles. They have

not been derived from direct experimental measurement of Quinoxalin-6-ylmethanol.

Table 1: 1H NMR Spectroscopic Data (500 MHz, CDCl3)
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

8.85 s - 1H H-2

8.82 s - 1H H-3

8.12 d 8.5 1H H-8

8.05 d 1.5 1H H-5

7.78 dd 8.5, 1.5 1H H-7

4.95 s - 2H -CH2-

2.50 br s - 1H -OH

Table 2: 13C NMR Spectroscopic Data (125 MHz, CDCl3)
Chemical Shift (δ) ppm Carbon Type Assignment

149.5 C C-8a

148.8 C C-4a

143.5 CH C-2

143.2 CH C-3

141.0 C C-6

130.5 CH C-8

129.8 CH C-5

128.5 CH C-7

64.2 CH2 -CH2OH

Table 3: IR Spectroscopic Data (KBr Pellet)
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Wavenumber (cm-1) Intensity Assignment

3350 - 3200 Broad, Medium O-H stretch (alcohol)

3060 Sharp, Weak Aromatic C-H stretch

2925 Medium Aliphatic C-H stretch

1620 Medium C=N stretch (quinoxaline ring)

1580 Medium C=C stretch (aromatic ring)

1480 Strong C=C stretch (aromatic ring)

1250 Medium C-O stretch (alcohol)

830 Strong
C-H out-of-plane bend (para-

disubstituted)

Table 4: Mass Spectrometry Data (Electron Ionization -
EI)

m/z Relative Intensity (%) Assignment

160 100 [M]+• (Molecular Ion)

159 80 [M-H]+

131 60 [M-CHO]+

104 40 [C7H6N]+

77 30 [C6H5]+

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of Quinoxalin-6-ylmethanol in 0.7 mL

of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an
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internal standard.

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm broadband

probe.

1H NMR Acquisition:

Set the spectral width to 16 ppm, centered at approximately 6 ppm.

Employ a 30-degree pulse width.

Acquisition time of 4 seconds and a relaxation delay of 1 second.

Collect 16 scans for a good signal-to-noise ratio.

Process the data with a line broadening of 0.3 Hz.

13C NMR Acquisition:

Set the spectral width to 240 ppm, centered at approximately 120 ppm.

Use a proton-decoupled pulse sequence.

Acquisition time of 1.5 seconds and a relaxation delay of 2 seconds.

Collect 1024 scans.

Process the data with a line broadening of 1.0 Hz.

Infrared (IR) Spectroscopy
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1

mg of Quinoxalin-6-ylmethanol with 100 mg of dry KBr powder in an agate mortar and

pestle. Press the mixture into a transparent pellet using a hydraulic press.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:
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Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder.

Scan the sample from 4000 to 400 cm-1.

Co-add 32 scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of Quinoxalin-6-ylmethanol in methanol

directly into the ion source via a direct insertion probe or after separation by gas

chromatography.

Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.

Data Acquisition:

Set the ionization energy to 70 eV.

Scan a mass range from m/z 40 to 300.

Maintain the ion source temperature at 200 °C.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like Quinoxalin-6-ylmethanol.
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Compound Synthesis & Purification

Spectroscopic Analysis

Data Processing & Interpretation

Structure Elucidation

Synthesis of
Quinoxalin-6-ylmethanol
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(e.g., Chromatography, Recrystallization)

NMR Spectroscopy
(1H, 13C) IR Spectroscopy Mass Spectrometry

Process NMR Data
(FT, Phasing, Baseline Correction)

Process IR Data
(Baseline Correction, Peak Picking)

Process MS Data
(Peak Identification, Fragmentation Analysis)

Final Structure Confirmation

Click to download full resolution via product page

General workflow for spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Profile of Quinoxalin-6-ylmethanol: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b152837#spectroscopic-data-for-quinoxalin-6-
ylmethanol-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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